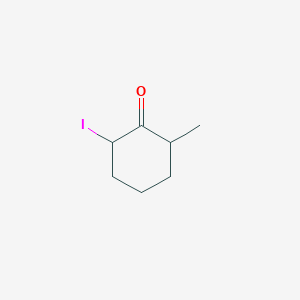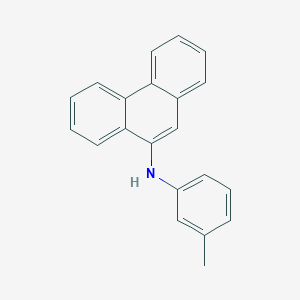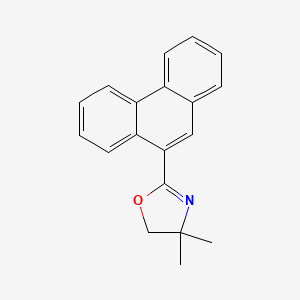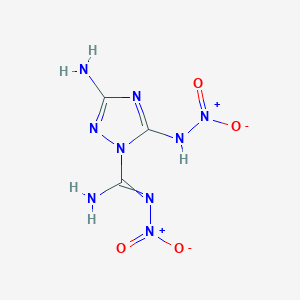
2-Iodo-6-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylcyclohexan-1-one is an organic compound with the molecular formula C7H11IO. It is a derivative of cyclohexanone, where an iodine atom is substituted at the second position and a methyl group at the sixth position. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the iodination of 6-methylcyclohexanone. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as pyridine in an anhydrous solvent like diethyl ether. The reaction mixture is stirred vigorously, and the temperature is controlled using an ice bath to ensure the reaction proceeds smoothly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents like Oxone or iodine(V)-based oxidants are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted cyclohexanones.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Applications De Recherche Scientifique
2-Iodo-6-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylcyclohexan-1-one involves its reactivity due to the presence of the iodine atom and the ketone group. The iodine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-3-methylcyclohex-2-en-1-one
- 1-Iodo-2-methylcyclohexane
- 2-Methylcyclohexanone
Uniqueness
2-Iodo-6-methylcyclohexan-1-one is unique due to the specific positioning of the iodine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different chemical properties .
Propriétés
Numéro CAS |
223738-40-7 |
|---|---|
Formule moléculaire |
C7H11IO |
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
2-iodo-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11IO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |
Clé InChI |
OEIBKQHLEFPXDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)


![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)


